2-Benzyl-2-phenylhexanoic acid is a complex organic compound classified as an arylalkanoic acid. It features a phenyl group and a benzyl group attached to a hexanoic acid backbone, making it an interesting target for various chemical and pharmaceutical applications. This compound is notable for its potential therapeutic properties and is often studied in the context of organic synthesis and medicinal chemistry.
This compound can be synthesized through various organic reactions involving starting materials such as benzyl chloride and phenylacetic acid derivatives. Its structural complexity makes it a subject of interest in both academic research and industrial applications.
2-Benzyl-2-phenylhexanoic acid falls under the category of carboxylic acids, specifically those that contain aromatic rings. It is recognized for its potential biological activities, which are being explored in pharmaceutical research.
The synthesis of 2-Benzyl-2-phenylhexanoic acid typically involves several steps:
The molecular formula of 2-Benzyl-2-phenylhexanoic acid is , and its structure can be represented as follows:
2-Benzyl-2-phenylhexanoic acid participates in various chemical reactions:
These reactions often require specific conditions, such as controlled temperatures and the presence of catalysts, to ensure high yields and selectivity.
The mechanism of action for 2-Benzyl-2-phenylhexanoic acid involves its interaction with biological targets, particularly enzymes and receptors.
The compound is classified under various safety regulations due to potential irritant properties, necessitating appropriate handling measures during laboratory work.
2-Benzyl-2-phenylhexanoic acid (CAS 2955-43-3) emerged from structural optimization efforts targeting bioactive lipid analogues. Its molecular architecture features a hexanoic acid backbone with two aromatic substituents—a benzyl (C₆H₅CH₂) and a phenyl group (C₆H₅)—attached to the α-carbon, creating a sterically hindered chiral center (C*). This design mimics endogenous fatty acid derivatives like palmitoylethanolamide (PEA), which modulate inflammation through peroxisome proliferator-activated receptors (PPARs) [1] [8]. The compound’s IUPAC name is 2-benzyl-2-phenylhexanoic acid, with a molecular formula of C₁₉H₂₂O₂ and a molecular weight of 282.4 g/mol. Key structural attributes include:
Synthetic routes typically employ multi-step strategies:
Table 1: Physicochemical Properties of 2-Benzyl-2-phenylhexanoic Acid
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂O₂ |
Molecular Weight | 282.4 g/mol |
IUPAC Name | 2-Benzyl-2-phenylhexanoic acid |
CAS Registry Number | 2955-43-3 |
Key Structural Features | Chiral center, lipophilic aromatics, carboxylic acid |
The carboxylic acid moiety is pivotal for targeting enzymes and receptors involved in inflammation. Key mechanisms include:
Cyclooxygenase/Lipoxygenase (COX/LOX) Inhibition: The compound’s acidity (predicted pKa ~4–5) allows ionic interactions with catalytic residues in COX-2 and 5-LOX active sites. Structural analogs demonstrate IC₅₀ values of 0.18–0.74 μM for COX-2 and sub-micromolar inhibition of 5-LOX, disrupting prostaglandin and leukotriene synthesis [7] [9].
NAAA (N-Acylethanolamine Acid Amidase) Inhibition: As a fatty acid analogue, it indirectly influences NAAA activity—an enzyme hydrolyzing anti-inflammatory lipids like PEA. β-Lactone-based inhibitors (e.g., N-(2-oxo-3-oxetanyl)amides) exploit similar steric bulk and acidity to acylate the catalytic cysteine (Cys131) of NAAA (IC₅₀ = 115–420 nM) [10].
Carboxylic Acid Isosterism: Bioisosteric replacements (tetrazoles, acyl sulfonamides) optimize drug-like properties. For example, tetrazole analogs increase lipophilicity (logD₇.₄ = 1.5–2.0 vs. 1.2 for carboxylic acid) while maintaining acidity (pKa 4–6), enhancing membrane permeability [4].
Table 2: Carboxylic Acid Isosteres and Their Impact on Drug Properties
Isostere | pKa | logD₇.₄ | Permeability (PAMPA) |
---|---|---|---|
Carboxylic Acid (reference) | 4.2 | 1.2 | Low |
Tetrazole | 4.5 | 1.8 | Moderate |
Acyl Sulfonamide | 5.1 | 0.9 | Low |
Hydroxamic Acid | 9.1 | 0.5 | Very Low |
2-Benzyl-2-phenylhexanoic acid derivatives are engineered to enhance selectivity and efficacy:
Dual COX/LOX Inhibition: Hybrid analogs like (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acids (e.g., FM12) exhibit potent dual inhibition (COX-2 IC₅₀ = 0.18 μM; 5-LOX IC₅₀ = 1.2 μM). This multi-target action reduces inflammatory mediators (PGE₂, LTB₄) more comprehensively than single-target NSAIDs [7].
Protein Kinase C (PKC) Modulation: Pivalate esters of related 2-benzyl-3-hydroxypropyl scaffolds (e.g., 13c) bind PKC-α (Kᵢ = 0.7 μM), mimicking phorbol ester pharmacophores. This suggests applications in cancer and immune disorders [5].
Host Defense Peptide (HDP) Induction: As a lipid-like molecule, it may enhance endogenous antimicrobial peptides (e.g., LL-37). Short-chain fatty acid analogs (e.g., 5-phenylvaleric acid) upregulate LL-37 by 15-fold in immune cells, offering infection-control strategies [8].
Table 3: Bioactivity of Key Derivatives
Derivative | Target | IC₅₀/Kᵢ | Biological Effect |
---|---|---|---|
FM12 (carboxylic acid) | COX-2 | 0.18 μM | Anti-inflammatory, analgesic |
FM10 (carboxylic acid) | 5-LOX | 2.1 μM | Dual COX/LOX inhibition |
13c (pivalate ester) | PKC-α | 0.7 μM | Tumor suppression |
5-Phenylvaleric acid | LL-37 induction | N/A | 15-fold peptide upregulation |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7